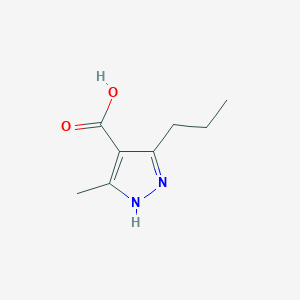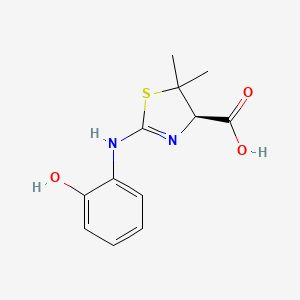
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol
Descripción general
Descripción
“4-Amino-4-(trifluoromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1408075-09-1 . It has a molecular weight of 183.17 . It is also known as "trans-4-Amino-1-(trifluoromethyl)cyclohexanol" .
Molecular Structure Analysis
The IUPAC name for this compound is "(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride" . The InChI code is "1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H/t5-,6-;" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . .Aplicaciones Científicas De Investigación
Degradation and Stability Analysis
LC-MS/MS Study of Degradation Processes : Research has investigated the stability and degradation pathways of nitisinone, a related compound with structural similarities to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol. The study employed LC-MS/MS to identify degradation products under various conditions, contributing to a better understanding of the compound's properties and potential risks in medical applications (Barchańska et al., 2019).
Catalytic Oxidation
Controllable and Selective Catalytic Oxidation : A review on the selective oxidation of cyclohexene, a structurally related compound, has highlighted the synthetic value of controlling the oxidation process to achieve specific products, which are key intermediates in the chemical industry. This research emphasizes the relevance of catalytic systems in fine-tuning reactions for industrial applications (Cao et al., 2018).
Application in Fine Organic Synthesis
Amino-1,2,4-Triazoles as Raw Material : A review focused on the industrial use of amino-1,2,4-triazoles, noting their application in the production of pharmaceuticals, dyes, and high-energy materials. This highlights the versatility of amino-triazole derivatives, including those related to this compound, in fine organic synthesis (Nazarov et al., 2021).
Photocatalytic Applications
Cyclohexane Oxidation Reaction Using Heterogeneous Catalyst : Research discussing the photocatalytic oxidation of cyclohexane underlines the significance of catalyst selection in achieving high selectivity and efficiency. This area of study is pertinent to compounds like this compound, indicating the potential for innovative applications in photocatalysis (Khirsariya & Mewada, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-1-5(12)2-4-6/h5,12H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIDMRQJDABPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321262.png)
![2-azabicyclo[3.1.0]hexane-1-carboxylic Acid](/img/structure/B3321268.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)
![N,N-dimethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride](/img/structure/B3321274.png)

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)

![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)



